![molecular formula C16H17N3O6 B13444481 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound known for its antibacterial properties. It is a derivative of nalidixic acid, which is a synthetic quinolone antibiotic. This compound is particularly effective against Gram-negative bacteria and has been used in the treatment of urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial DNA synthesis and replication.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their side chains and specific biological activities .
Uniqueness
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structure, which provides it with distinct antibacterial properties. Its effectiveness against Gram-negative bacteria and its ability to inhibit bacterial DNA gyrase make it a valuable compound in the field of antibacterial research .
Propriétés
Formule moléculaire |
C16H17N3O6 |
|---|---|
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1 |
Clé InChI |
VCKQSWRZGCKFPQ-LLVKDONJSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


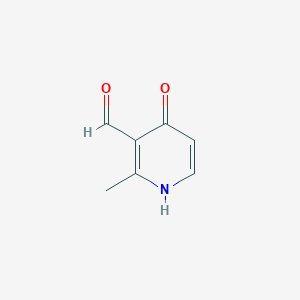
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)

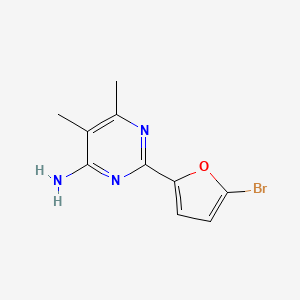
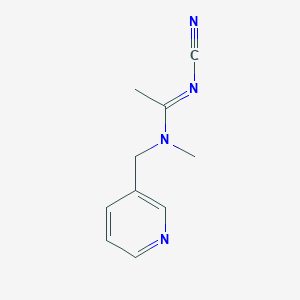
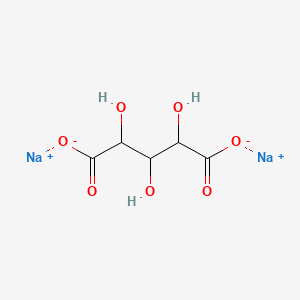
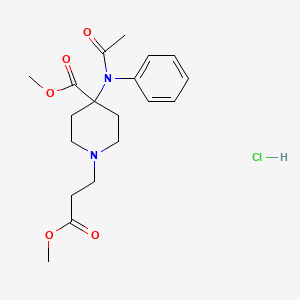
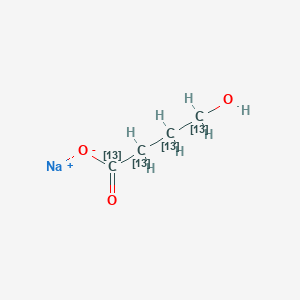
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)

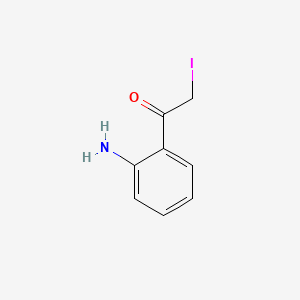
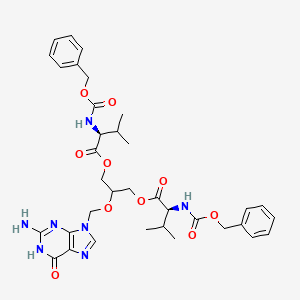
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
